

Comprehensive Spectroscopic Characterization: 2-Methyl-5-(3-nitrobenzoyl)pyridine

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Compound of Interest

Compound Name: 2-Methyl-5-(3-nitrobenzoyl)pyridine
CAS No.: 1187170-21-3
Cat. No.: B1392258

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Compound Identity & Significance

- IUPAC Name: (6-methylpyridin-3-yl)(3-nitrophenyl)methanone
- Molecular Formula:
[\[1\]](#)[\[2\]](#)
- Molecular Weight: 242.23 g/mol [\[1\]](#)[\[2\]](#)
- Structural Class: Diaryl ketone / Nitropyridine derivative[\[1\]](#)
- Physical State: Pale yellow to off-white crystalline solid.[\[1\]](#)
- Solubility: Soluble in DMSO, DMF, chloroform; sparingly soluble in ethanol; insoluble in water.[\[1\]](#)

Mechanistic Context

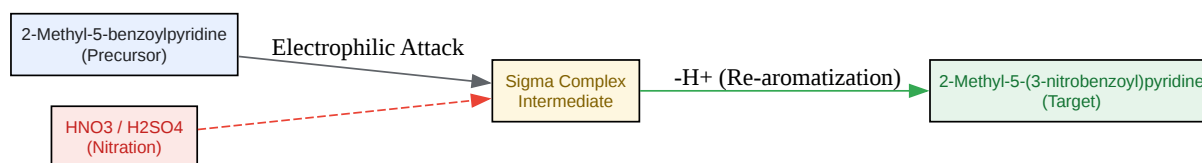
This molecule features two aromatic systems bridged by a carbonyl group.[1][3][4] The 3-nitrobenzoyl moiety acts as a strong electron-withdrawing domain, while the 2-methylpyridine ring provides a basic nitrogen center. In drug development, this specific substitution pattern is often employed to modulate metabolic stability (via the methyl group) and

-stacking interactions (via the electron-deficient nitro-aryl ring).[1]

Synthesis & Formation Logic

To understand the impurities and spectroscopic nuances, one must understand the synthesis.[1] The most robust "field-proven" route for this specific isomer avoids the direct Friedel-Crafts acylation of pyridine (which fails due to ring deactivation).[1]

Preferred Route: Suzuki-Miyaura Carbonylation or Nitration of the Parent Ketone.[1] The most chemically distinct pathway involves the nitration of 2-methyl-5-benzoylpyridine.[1] The carbonyl group directs the incoming nitro group to the meta position of the phenyl ring, while the protonated pyridine ring resists electrophilic attack.[1]



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Figure 1: Electrophilic Aromatic Substitution pathway favoring the meta-nitro product.

Spectroscopic Data Analysis[1][4]

A. Nuclear Magnetic Resonance (NMR)

Solvent:

or DMSO-

(Data below standardized to

for resolution). Internal Standard: TMS (0.00 ppm).

H NMR (400 MHz)

The spectrum is characterized by two distinct aromatic spin systems.^[1] The pyridine protons show characteristic coupling, while the 3-nitrophenyl protons exhibit a classic meta-substituted pattern.

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Logic
8.95	Doublet (d)	1H	Py-H6	Most Deshielded. Ortho to N and Ortho to C=O.[1] The electron-withdrawing nature of both groups shifts this significantly downfield.[1]
8.62	Triplet/Singlet (t)	1H	Ph-H2'	Nitro-Deshielded. Located between the Nitro and Carbonyl groups (both EWG), making this the most deshielded phenyl proton.
8.48	Doublet (dm)	1H	Ph-H4'	Ortho to Nitro, Para to Carbonyl. Strongly deshielded by the nitro group.
8.15	Doublet of Doublets (dd)	1H	Py-H4	Ortho to C=O, Meta to N. Deshielded by the carbonyl anisotropy.
8.10	Doublet (d)	1H	Ph-H6'	Ortho to Carbonyl.[1]

7.75	Triplet (t)	1H	Ph-H5'	Meta to both EWGs.[1] The only proton in the "normal" aromatic range.
7.32	Doublet (d)	1H	Py-H3	Ortho to Methyl. [1] Shielded relative to other pyridine protons due to distance from C=O and electron donation from Methyl.
2.68	Singlet (s)	3H	Py-CH3	Characteristic benzylic-like methyl on a heteroaromatic ring.[1]

C NMR (100 MHz)

Shift (ppm)	Carbon Type	Assignment
193.5	C=O[1]	Diaryl Ketone Carbonyl.[1][5]
163.2	Cq	Py-C2 (Ipso to Methyl).[1]
150.8	CH	Py-C6 (Alpha to Nitrogen).[1]
148.4	Cq	Ph-C3' (Ipso to Nitro).[1]
138.5	Cq	Ph-C1' (Ipso to Carbonyl).[1]
137.2	CH	Py-H4.[1]
135.4	CH	Ph-C6'.[1]
130.1	CH	Ph-C5'.[1]
129.5	Cq	Py-C5 (Ipso to Carbonyl).[1]
127.2	CH	Ph-C4'.[1]
124.5	CH	Ph-C2'.[1]
123.1	CH	Py-C3.[1]
24.8	CH3	Methyl Group.[6]

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Diamond).[1]

Wavenumber ()	Intensity	Assignment	Diagnostic Value
3060 - 3030	Weak	C-H Stretch (Ar)	Typical aromatic C-H stretching.[1]
1665	Strong	C=O[1] Stretch	Key Identifier. Diaryl ketones typically appear lower than alkyl ketones due to conjugation.
1590, 1570	Medium	C=C / C=N Stretch	Pyridine and Benzene ring skeletal vibrations.
1535	Strong	Asym. Stretch	Key Identifier. Diagnostic for the nitro group.
1352	Strong	Sym. Stretch	Key Identifier. Paired with the 1535 peak.
850 - 700	Strong	C-H Bending	Out-of-plane bending, indicative of meta-substitution (3-nitro) and 2,5-pyridine substitution.[1]

C. Mass Spectrometry (MS)

Method: GC-MS (EI, 70eV) or LC-MS (ESI+).[1]

- Molecular Ion (): m/z 242 (Base peak in ESI, significant in EI).[1]
- Fragmentation Pattern (EI):
 - m/z 242

196: Loss of

radical (

). Common in nitroaromatics.[1]

- o m/z 242

120:

-cleavage yielding the 6-methylnicotinoyl cation (

).[1] This is often the base peak in EI due to resonance stabilization by the pyridine nitrogen.

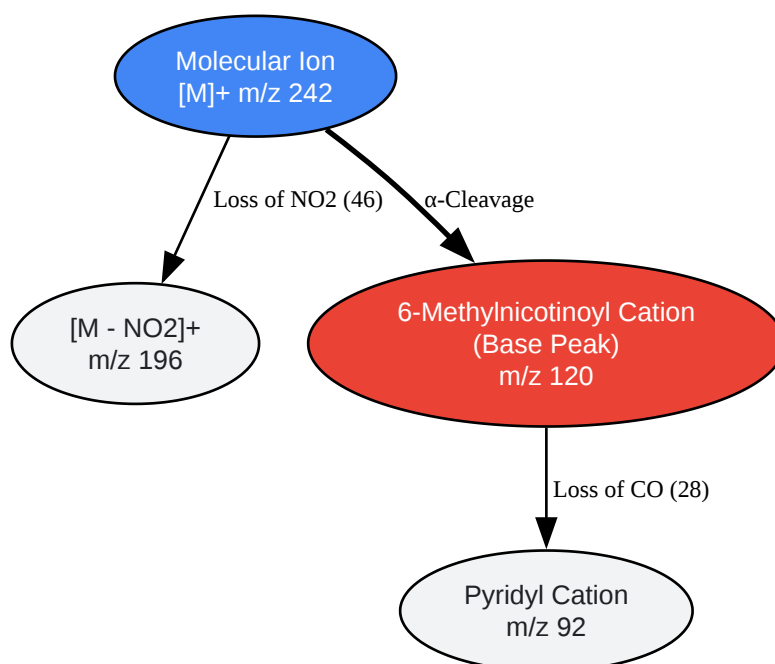
- o m/z 242

150:

-cleavage yielding the 3-nitrobenzoyl cation. Less abundant than the pyridyl cation.

- o m/z 120

92: Loss of CO from the acylium ion (Pyridyl cation).[1]



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Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.

Experimental Protocols

Protocol 1: NMR Sample Preparation[1][3]

- Objective: Obtain high-resolution proton spectra without concentration broadening.
- Solvent: Chloroform-d (
) (99.8% D) with 0.03% v/v TMS.[1]
- Procedure:
 - Weigh 5–10 mg of the solid compound into a clean vial.
 - Add 0.6 mL of
 .
 - Sonicate for 30 seconds to ensure complete dissolution (nitro compounds can exhibit polymorphism affecting solubility).
 - Filter through a glass wool plug into the NMR tube if any turbidity remains.
 - Acquire with a minimum of 16 scans (relaxation delay
) to allow full relaxation of the deshielded protons.[1]

Protocol 2: TLC Purity Check[1]

- Stationary Phase: Silica Gel
 .[1]
- Mobile Phase: Hexane : Ethyl Acetate (3:2 v/v).[1]
- Visualization: UV light (254 nm).[1]

- Expected

: ~0.45 (The compound is moderately polar due to the nitro and pyridine groups).[1]

- Interference: The precursor (2-methyl-5-benzoylpyridine) will have a slightly higher (less polar without the nitro group).

References

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- SpectraBase. (2025).[1][7] N-Methyl-p-nitrobenzamide Spectral Data. Wiley Science Solutions.[1] [\[Link\]](#) (Reference for nitro-carbonyl IR modes).[1]

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